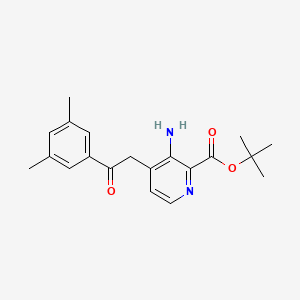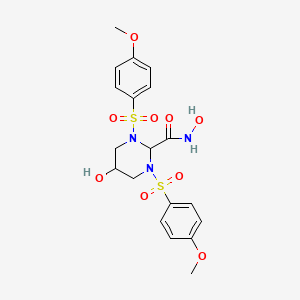
2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, carboxamide group, and methoxyphenyl sulfonyl groups. Its unique chemical properties make it a subject of interest in medicinal chemistry and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium in Suzuki–Miyaura coupling .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the regulation of metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazines: These compounds share a similar ring structure and are known for their biological properties, including antitumor activity.
Pyrrole Derivatives: These compounds are also biologically active and are used in medicinal chemistry for their diverse therapeutic properties.
Uniqueness
2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
203915-63-3 |
|---|---|
Formule moléculaire |
C19H23N3O9S2 |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
N,5-dihydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-1,3-diazinane-2-carboxamide |
InChI |
InChI=1S/C19H23N3O9S2/c1-30-14-3-7-16(8-4-14)32(26,27)21-11-13(23)12-22(19(21)18(24)20-25)33(28,29)17-9-5-15(31-2)6-10-17/h3-10,13,19,23,25H,11-12H2,1-2H3,(H,20,24) |
Clé InChI |
CMBPIMDJJHAVBX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(CN(C2C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


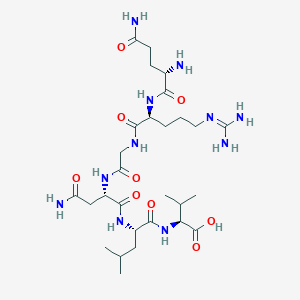
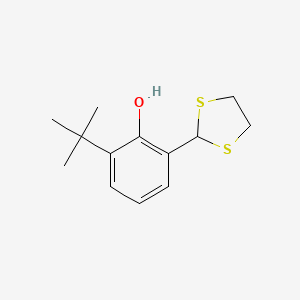
![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
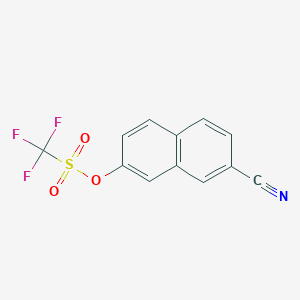

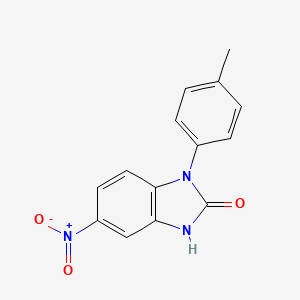

![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)

![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)


![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
